(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid
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Overview
Description
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid is an organic compound characterized by the presence of two isophthalic acid groups connected by an ethene-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with ethene-1,2-diyl precursors under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where isophthalic acid derivatives are reacted with ethene-1,2-diyl compounds in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene-1,2-diyl linker to an ethane-1,2-diyl linker.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases, such as sulfuric acid for sulfonation or nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane-1,2-diyl derivatives.
Substitution: Nitrated, sulfonated, or halogenated isophthalic acid derivatives.
Scientific Research Applications
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid involves its interaction with specific molecular targets, depending on its application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with proteins or enzymes, influencing their activity and function. The ethene-1,2-diyl linker provides structural flexibility, allowing the compound to adopt various conformations and interact with different targets.
Comparison with Similar Compounds
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid can be compared with other similar compounds, such as:
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): This compound has a similar ethene-1,2-diyl linker but contains tetrazole rings instead of isophthalic acid groups.
Ethene-1,2-diyl derivatives: Other compounds containing the ethene-1,2-diyl group, such as vinylene, have different properties and uses, highlighting the unique characteristics of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid.
Properties
Molecular Formula |
C18H12O8 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
5-[(E)-2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/b2-1+ |
InChI Key |
VVBXPIRCGICDRY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)/C=C/C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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